

# Unveiling the Spectral Landscape of C.I. Solvent Yellow 1: A Technical Guide

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## Compound of Interest

Compound Name: Yellow 1

Cat. No.: B1169947

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This technical guide provides an in-depth analysis of the spectral properties of C.I. Solvent **Yellow 1** (CAS 60-09-3), a foundational monoazo dye also known as p-Aminoazobenzene or Aniline Yellow.<sup>[1][2][3]</sup> Tailored for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its physicochemical characteristics, spectral behavior, and relevant toxicological considerations, supported by detailed experimental protocols and visual models of associated molecular processes.

## Core Physicochemical Properties

Solvent **Yellow 1** is an organic compound characterized by a phenyl group linked to an aniline moiety through an azo bridge (-N=N-).<sup>[2][3]</sup> This structure is fundamental to its chromophoric and chemical properties. It typically appears as yellow-to-tan crystals or orange needles.<sup>[1][2]</sup>

Property	Value	Reference
Chemical Name	4-(Phenyldiazenyl)aniline; p-Aminoazobenzene	[2]
C.I. Name	Solvent Yellow 1	[2][3]
CAS Number	60-09-3	[2][3]
Molecular Formula	C <sub>12</sub> H <sub>11</sub> N <sub>3</sub>	[2]
Molecular Weight	197.24 g/mol	[2]
Melting Point	123-126 °C	[1]
Boiling Point	>360 °C	[1]
Solubility	Freely soluble in ethanol, benzene, chloroform, ether; slightly soluble in water.[1][2]	

## Spectral Properties: Absorption and Solvatochromism

The characteristic yellow color of Solvent **Yellow 1** arises from its absorption of light in the violet-blue region of the visible spectrum. This absorption is primarily due to  $\pi \rightarrow \pi^*$  electronic transitions within the conjugated system of the azobenzene structure. The spectral properties, particularly the maximum absorption wavelength ( $\lambda_{\text{max}}$ ), are highly sensitive to the solvent environment—a phenomenon known as solvatochromism.

The observed bathochromic (red) shift in more polar and protic solvents is indicative of strong solute-solvent interactions that stabilize the excited state.[4]

Solvent	$\lambda_{\text{max}}$ (nm)	Reference
Cyclohexane	363	[4]
Dichloromethane	374	[4]
1,4-Dioxane	381	[4]
Acetone	386	[4]
Ethanol	387	[4]
Dimethyl Sulfoxide (DMSO)	403	[4]

Fluorescence Properties: While some azo dyes exhibit fluorescence, Solvent **Yellow 1** is not typically characterized as a fluorescent compound. Its excited state energy is primarily dissipated through non-radiative pathways, such as internal conversion and photoisomerization, rather than photon emission. In contrast, other dyes like Solvent **Yellow 160:1** are specifically designed as fluorescent dyes.[5][6][7][8]

## Experimental Protocols

### UV-Visible Spectrophotometry

This protocol outlines the standardized measurement of the UV-Vis absorption spectrum of Solvent **Yellow 1**.

Objective: To determine the maximum absorption wavelength ( $\lambda_{\text{max}}$ ) and molar absorptivity of Solvent **Yellow 1** in a given solvent.

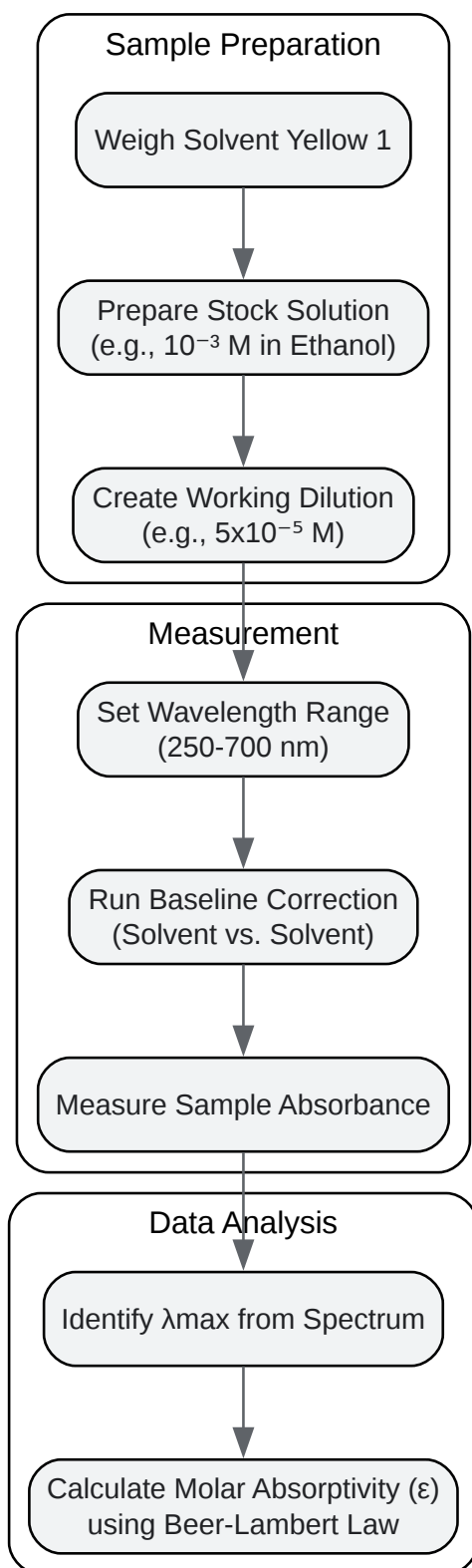
Materials:

- C.I. Solvent **Yellow 1** (CAS 60-09-3)
- Spectroscopic grade solvents (e.g., ethanol, cyclohexane)
- Volumetric flasks and pipettes
- Dual-beam UV-Vis spectrophotometer

- Quartz cuvettes (1 cm path length)

Procedure:

- Stock Solution Preparation: Accurately weigh a small amount of Solvent **Yellow 1** and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g.,  $1 \times 10^{-3}$  M).
- Working Solution Preparation: Prepare a series of dilutions from the stock solution to a final concentration suitable for measurement (e.g.,  $5 \times 10^{-5}$  M).[8]
- Instrument Setup:
  - Turn on the spectrophotometer and allow the lamps to stabilize.
  - Set the wavelength range for the scan (e.g., 250-700 nm).[8]
- Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent and run a baseline scan to correct for solvent absorption.
- Sample Measurement:
  - Empty the sample cuvette and rinse it with the working solution.
  - Fill the sample cuvette with the working solution.
  - Place the cuvettes in the spectrophotometer and initiate the scan.
- Data Analysis:
  - Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ) from the resulting spectrum.
  - Use the Beer-Lambert Law ( $A = \epsilon cl$ ) to calculate the molar absorptivity ( $\epsilon$ ), where A is the absorbance at  $\lambda_{\text{max}}$ , c is the molar concentration, and l is the path length (1 cm).



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Workflow for UV-Vis Spectrophotometry.

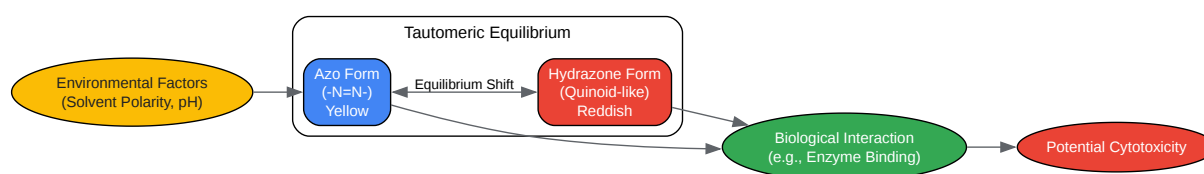
# Molecular Interactions and Toxicological Relevance

For drug development professionals, understanding a compound's potential for cellular interaction and toxicity is paramount. Azo compounds, including Solvent **Yellow 1**, are known for their complex biological interactions.

## Azo-Hydrazone Tautomerism

In solution, particularly under varying pH or in the presence of protic solvents, aminoazobenzenes can exist in equilibrium between two tautomeric forms: the yellow azo form and a reddish, quinoid-like hydrazone form.<sup>[9][10][11][12]</sup> This equilibrium is critical as the different tautomers possess distinct electronic distributions and geometries, which can profoundly affect their biological activity and toxicity. The hydrazone form, with its more delocalized  $\pi$ -electron system, often exhibits a significant red shift in its absorption spectrum.<sup>[9]</sup>

The tautomeric balance can be influenced by environmental factors, which in turn may correlate with cytotoxic effects by altering how the molecule interacts with biological macromolecules like enzymes and nucleic acids.



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Azo-Hydrazone tautomerism and its potential link to cytotoxicity.

## Illustrative Model: Photoactive Yellow Protein (PYP) Signaling

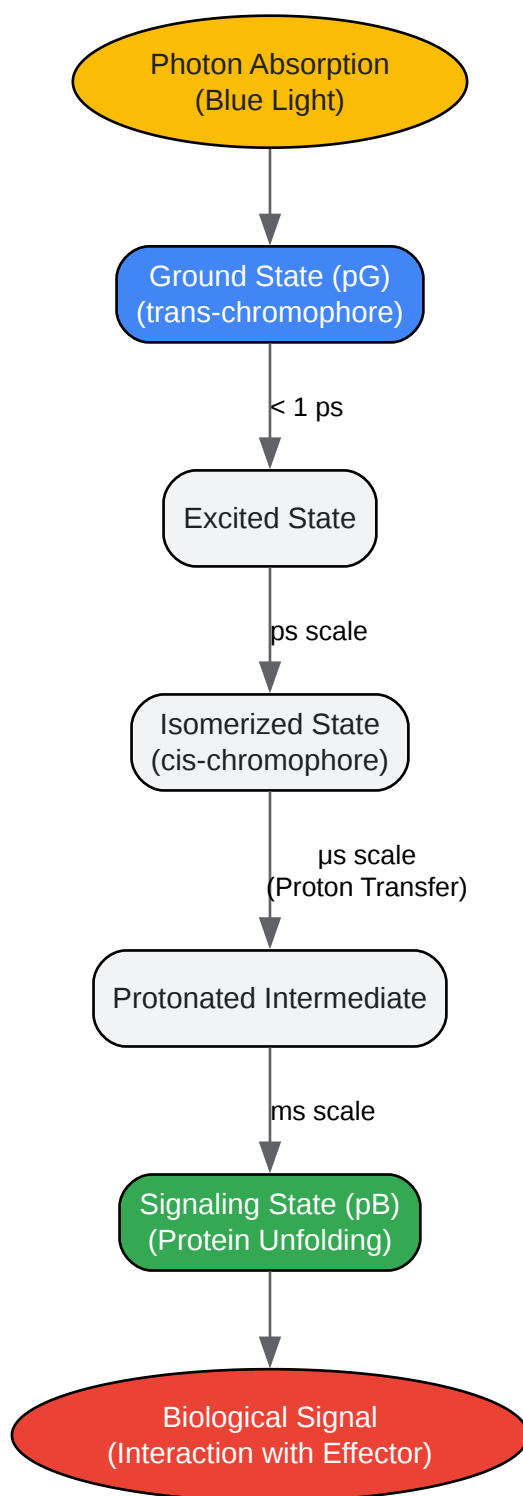
While Solvent **Yellow 1** is not the chromophore in Photoactive Yellow Protein (PYP), the PYP system serves as an excellent, well-characterized model for how light absorption by a

chromophore can initiate a biological signaling cascade. In PYP, the absorption of a blue light photon by its p-coumaric acid chromophore triggers a series of conformational changes that lead to a biological signal.

The key steps in this pathway are:

- **Photon Absorption:** The ground state (pG) chromophore absorbs a photon.
- **Isomerization:** The chromophore undergoes a rapid trans-to-cis isomerization.
- **Proton Transfer:** A proton is transferred from a nearby glutamic acid residue to the chromophore.
- **Conformational Change:** These initial events lead to large-scale protein structural changes, forming the transient signaling state (pB), which interacts with downstream partner proteins.

This model highlights how subtle changes at the chromophore level, initiated by light, can be amplified into a functional biological response, a principle of interest in the design of photosensitive drugs and probes.



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Simplified signaling pathway of Photoactive Yellow Protein (PYP).



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